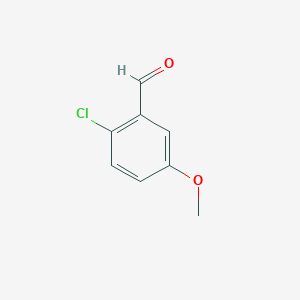![molecular formula C18H14N2O3 B186492 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 53157-46-3](/img/structure/B186492.png)
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as Idoxuridine, is an antiviral drug that is used to treat herpes simplex virus infections. It was first synthesized in 1959 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione works by inhibiting viral DNA synthesis. It is incorporated into the viral DNA, which causes chain termination and prevents further replication of the virus.
Efectos Bioquímicos Y Fisiológicos
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in both normal and cancer cells, and has been studied for its potential use in cancer treatment. It has also been shown to have immunosuppressive effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, and it is readily available. However, it also has several limitations. It is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, its antiviral properties may interfere with other experimental treatments.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in cancer treatment. It has been shown to inhibit DNA synthesis in cancer cells, and may have potential as a chemotherapy agent. Another area of interest is its potential use in the treatment of autoimmune diseases. Its immunosuppressive effects may be useful in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, and to identify any potential side effects or limitations of its use.
Aplicaciones Científicas De Investigación
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its antiviral properties and has been used in the treatment of herpes simplex virus infections. It has also been studied for its potential use in the treatment of other viral infections, such as varicella-zoster virus and cytomegalovirus.
Propiedades
Número CAS |
53157-46-3 |
|---|---|
Nombre del producto |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H14N2O3/c21-12-5-6-16-15(9-12)11(10-19-16)7-8-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-6,9-10,19,21H,7-8H2 |
Clave InChI |
QXPSOWPOHSZKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

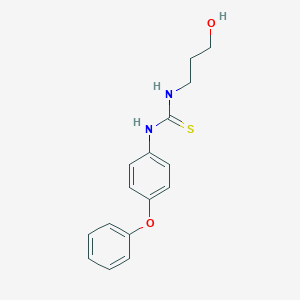
![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
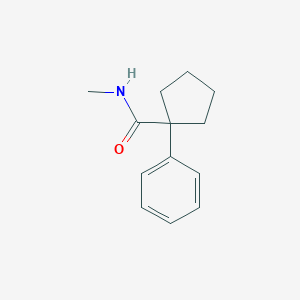
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
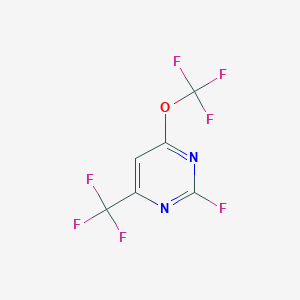
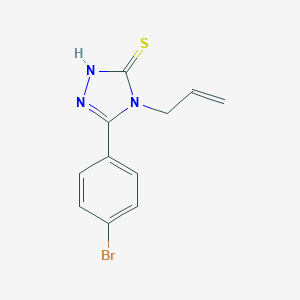
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
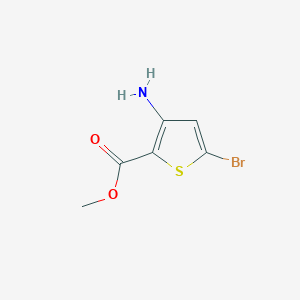
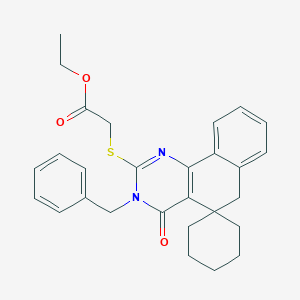
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
